2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide
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Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be discussed.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, including the types and arrangement of its atomic bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes. This could include its behavior as a reactant, a product, or a catalyst. The conditions under which the reactions occur, the other chemicals involved, and the mechanism of the reactions would all be part of this analysis.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, solubility, and appearance) and chemical properties (such as reactivity, stability, and pH).Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
properties
IUPAC Name |
2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERWWRYTCKRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43658856 |
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